[(5-Chloropyrazin-2-yl)methyl](methyl)[(5-methyl-1,2-oxazol-3-yl)methyl]amine
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Description
This compound is a derivative of pyrazine and oxazole, both of which are heterocyclic aromatic organic compounds. Pyrazine is a six-membered ring with two nitrogen atoms while oxazole is a five-membered ring containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of this compound might involve the reaction of a 5-chloropyrazin-2-yl)methyl group with a (5-methyl-1,2-oxazol-3-yl)methyl group. The exact synthesis process could not be found in the available resources .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of two different heterocyclic rings. The pyrazine ring contains two nitrogen atoms while the oxazole ring contains one oxygen and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, InChI code, and IUPAC name . It is an oil at room temperature .Safety and Hazards
Properties
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-8-3-9(15-17-8)6-16(2)7-10-4-14-11(12)5-13-10/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBPYYAQYWYULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)CC2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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